![molecular formula C8H14N2OS B13276233 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13276233.png)
3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrothiazole derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-aminothiazole
- 4-methylthiazole
- 5-phenylthiazole
Uniqueness
3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an amino alcohol moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-[1-(1,3-thiazol-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-7(9-3-2-5-11)8-10-4-6-12-8/h4,6-7,9,11H,2-3,5H2,1H3 |
InChI Key |
FOEIBIGMAYMUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


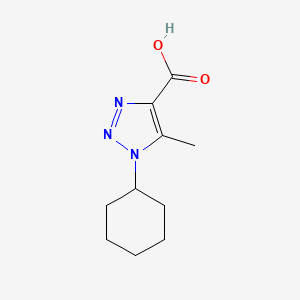
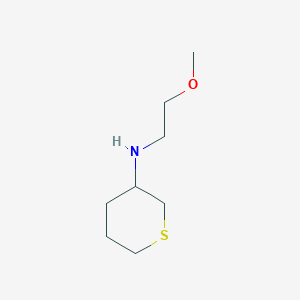

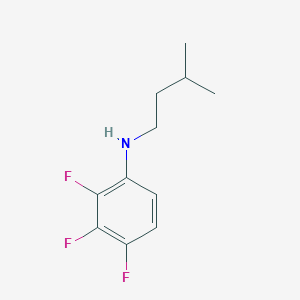
![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13276192.png)
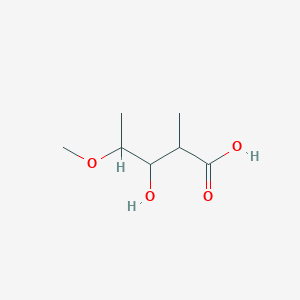
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13276216.png)
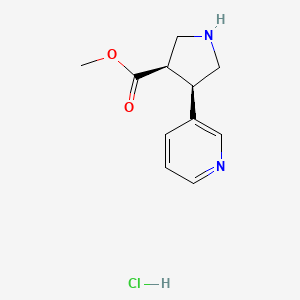

amine](/img/structure/B13276227.png)
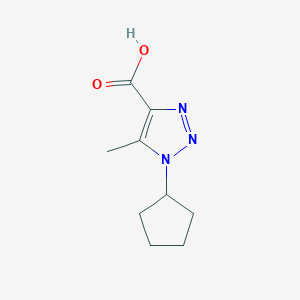
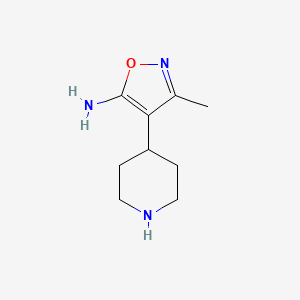
![Propyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13276257.png)

